n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide

Description

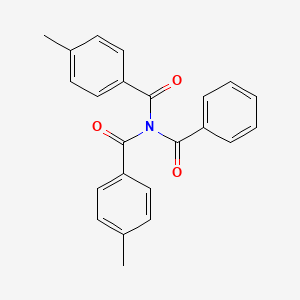

n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide is a benzamide derivative characterized by dual 4-methylbenzoyl groups attached to a central benzamide scaffold. Its molecular formula is C₁₈H₂₀N₂O₃, with a CAS registry number of 1796902-09-4 . The compound’s structure features two aromatic rings substituted with methyl groups, conferring unique steric and electronic properties. This molecule is of interest in medicinal chemistry due to the versatility of benzamide derivatives in targeting enzymes and receptors, such as histone acetyltransferases (HATs) and dihydrofolate reductase (DHFR) .

Properties

CAS No. |

23825-26-5 |

|---|---|

Molecular Formula |

C23H19NO3 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-benzoyl-4-methyl-N-(4-methylbenzoyl)benzamide |

InChI |

InChI=1S/C23H19NO3/c1-16-8-12-19(13-9-16)22(26)24(21(25)18-6-4-3-5-7-18)23(27)20-14-10-17(2)11-15-20/h3-15H,1-2H3 |

InChI Key |

GTUPUBQWNMMBFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Amidation via Benzoyl Chlorides and Amines

A common and effective method for preparing benzamide derivatives involves the reaction of benzoyl chlorides with amines or substituted amines under mild conditions, often in the presence of a base to neutralize the acid formed.

- Procedure : Benzoyl chloride derivatives such as 4-methylbenzoyl chloride are added dropwise to a stirred solution containing the amine component (e.g., 4-methylbenzamide or substituted amines) and a base such as sodium hydroxide or triethylamine.

- Reaction Conditions : Typically conducted at room temperature or slightly below (0–25 °C) to control the reaction rate and avoid side reactions.

- Workup : The reaction mixture is washed with water to remove inorganic salts, followed by solvent removal under reduced pressure to isolate the crude product, which may be purified by recrystallization or chromatography.

This approach is supported by a patent describing the preparation of N,N-diethyl-m-methyl benzamide using m-methyl benzoyl formyl chloride and sodium hydroxide as the acid scavenger in benzene solvent under room temperature, yielding high purity products with minimal coloration.

One-Step Continuous Fixed-Bed Catalysis

An advanced method involves the one-step synthesis of N,N-diethyl-3-methyl-benzamide by reacting 3-methyl benzoic acid with diethylamine in a solvent system, followed by continuous feeding into a fixed-bed catalytic reactor for dehydration and amidation.

- Catalyst and Conditions : The fixed bed operates at temperatures ranging from 60 °C to 550 °C and pressures from 0.1 MPa to 5.0 MPa.

- Advantages : This method offers high conversion rates, good selectivity, and high yields with reduced waste and catalyst recyclability.

- Relevance : While this patent specifically addresses N,N-diethyl-3-methyl-benzamide, the methodology could be adapted for the preparation of n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide by selecting appropriate starting materials.

Specific Preparation Method for this compound

Though direct literature on the exact preparation of this compound is limited, the following stepwise synthesis can be inferred based on related benzoyl amide chemistry:

Starting Materials

- 4-Methylbenzoyl chloride (for benzoyl moiety introduction)

- 4-Methylbenzamide or 4-methyl aniline derivatives (as amine source)

- Base: Sodium hydroxide or triethylamine

- Solvent: Benzene or other inert organic solvents such as dichloromethane or tetrahydrofuran

Reaction Steps

-

- Under stirring and cooling (0–5 °C), 4-methylbenzoyl chloride is added slowly to a solution of 4-methylbenzamide in the presence of sodium hydroxide.

- The reaction mixture is maintained at room temperature for 1.5 to 5 hours to allow complete amidation.

-

- After reaction completion, the mixture is washed with water to remove inorganic salts and residual base.

- The organic layer is separated, and solvent is removed by distillation under reduced pressure (below 85 °C and vacuum of 10–15 mmHg).

- The crude product is purified by recrystallization or column chromatography to achieve high purity.

Reaction Parameters and Yields

| Parameter | Typical Value/Range |

|---|---|

| Molar ratio (benzoyl chloride : amine) | 1 : 1 to 1 : 1.2 |

| Base (NaOH) amount | 0.28–0.35 equivalents relative to benzoyl chloride |

| Solvent | Benzene (or equivalent) |

| Reaction temperature | 0–25 °C (room temperature) |

| Reaction time | 1.5–5 hours |

| Purity of product | ≥98% (by HPLC or NMR) |

| Color (Iodine colorimetric) | ≤ No. 5 |

This parameter set is adapted from the synthesis of related N,N-diethyl-m-methyl benzamide compounds.

Analytical Characterization

The product is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of amide protons, aromatic protons, and methyl substituents.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and molecular formula.

- Infrared Spectroscopy (IR) : Shows characteristic amide carbonyl stretch (~1650 cm$$^{-1}$$) and N-H bending.

- Melting Point Determination : Assesses purity and consistency.

- Chromatographic Purity : HPLC or TLC to confirm absence of impurities.

For example, related benzoyl amides have been purified and characterized by these methods, yielding high purity products suitable for further applications.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Amidation of benzoyl chloride with amine (batch) | Use of sodium hydroxide as acid scavenger, benzene solvent, room temperature | High purity, mild conditions, simple | Requires careful handling of acid chloride and base |

| One-step fixed-bed catalytic synthesis | Continuous process, high temperature and pressure, catalyst used | High yield, continuous operation, low waste | Requires specialized equipment and catalyst |

| Hydrazide intermediate approach (less common) | Formation of hydrazide intermediates followed by acylation | Allows for functional group manipulation | More steps, complex purification |

Chemical Reactions Analysis

Types of Reactions: n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the benzoyl groups to their corresponding alcohols or amines.

Substitution: The benzoyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted benzamides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl alcohols, while reduction can produce benzylamines.

Scientific Research Applications

Chemistry: n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . This compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Comparison with Similar Compounds

Structural Analysis

X-ray crystallography and software tools like SHELX and ORTEP are pivotal in elucidating benzamide structures . The title compound’s dual 4-methylbenzoyl groups likely induce steric hindrance, influencing its conformational flexibility compared to simpler analogs like N-(4-methylphenyl)benzamide (MW: 211.26 g/mol) . Substituent positioning also affects intermolecular interactions; for instance, bromo-substituted benzamides in exhibit distinct bond angles (C-Br-C: 120.1°) due to halogen electronegativity .

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Melting Points : Pyrazoline-linked benzamides melt at 125–197°C, influenced by halogen substituents . The title compound’s melting point is unreported but likely higher due to increased molecular rigidity.

Biological Activity

n-Benzoyl-4-methyl-n-(4-methylbenzoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzamide core with specific substitutions that influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and proteases, which can disrupt cellular signaling pathways involved in cell proliferation and survival. For instance, studies indicate that it may inhibit receptor tyrosine kinases such as EGFR and PDGFR, leading to reduced tumor cell viability .

- Apoptosis Induction : By interfering with the activity of survival pathways, this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound across various cancer cell lines. Here are some findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | EGFR inhibition |

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 10.0 | PDGFR inhibition |

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, particularly through targeted inhibition of key signaling pathways.

Antiviral Activity

Research has also explored the antiviral properties of this compound. It has shown promise as an inhibitor of viral entry mechanisms:

- Ebola Virus : The compound demonstrated effective inhibition against Ebola virus entry in vitro, with an IC50 value indicating potent antiviral activity .

- Marburg Virus : Similar efficacy was noted against Marburg virus, suggesting a broad-spectrum antiviral potential .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Combination Therapy in Cancer : In a study involving combination therapy with standard chemotherapeutics, this compound enhanced the efficacy of existing treatments in resistant cancer cell lines, indicating its potential as an adjunct therapy .

- Viral Infections : A clinical trial assessing its use in patients infected with Ebola showed promising results in reducing viral load and improving clinical outcomes when administered early in the infection process .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzamide structure can significantly alter biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.